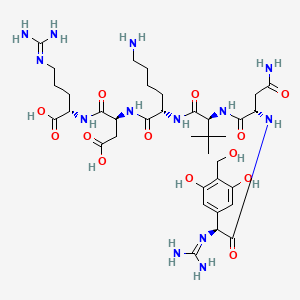
Pheganomycin DR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pheganomycin DR is a peptide antibiotic produced by the bacterium Streptomyces cirratus. It consists of the nonproteinogenic amino acid (S)-2-(3,5-dihydroxy-4-hydroxymethyl)phenyl-2-guanidinoacetic acid and a proteinogenic core peptide. This compound has shown significant activity against mycobacteria, making it a promising candidate for the development of new antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pheganomycin DR is biosynthesized through a cooperative mechanism involving a peptide ligase and the ribosome. The biosynthetic gene cluster responsible for its production has been identified in Streptomyces cirratus. The cluster contains genes encoding multiple precursor peptides and enzymes for the synthesis of the nonproteinogenic amino acid . The peptide ligase PGM1, which has an ATP-grasp domain, links the precursor peptides with the nonproteinogenic amino acid .
Industrial Production Methods
Industrial production of this compound involves the fermentation of Streptomyces cirratus under controlled conditions. The fermentation broth is then processed to isolate and purify the compound. Advances in genome sequencing and metabolic engineering have facilitated the optimization of production yields .
Chemical Reactions Analysis
Types of Reactions
Pheganomycin DR undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the nonproteinogenic amino acid can be oxidized under specific conditions.
Reduction: The guanidino group can be reduced to form different derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various analogs.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide structure .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the guanidino group, and substituted analogs with modified amino and hydroxyl groups .
Scientific Research Applications
Pheganomycin DR has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying peptide synthesis and modification.
Biology: It is used to investigate the biosynthetic pathways of peptide antibiotics.
Mechanism of Action
The mechanism of action of Pheganomycin DR involves the inhibition of cell wall biosynthesis in mycobacteria. The compound targets specific enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting these enzymes, this compound disrupts cell wall formation, leading to cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
Resorcinomycin: Another peptide antibiotic with a similar structure and activity against mycobacteria.
Vancomycin: A clinically important peptide antibiotic used to treat Gram-positive bacterial infections.
Daptomycin: Another peptide antibiotic with a different mechanism of action but similar therapeutic applications.
Uniqueness
Pheganomycin DR is unique due to its cooperative biosynthesis involving both ribosomal and non-ribosomal peptide synthesis mechanisms. This dual biosynthetic pathway allows for the incorporation of nonproteinogenic amino acids, enhancing its structural diversity and biological activity .
Properties
CAS No. |
69280-91-7 |
|---|---|
Molecular Formula |
C36H59N13O13 |
Molecular Weight |
881.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-(diaminomethylideneamino)-2-[3,5-dihydroxy-4-(hydroxymethyl)phenyl]acetyl]amino]-4-oxobutanoyl]amino]-3,3-dimethylbutanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C36H59N13O13/c1-36(2,3)27(49-30(58)20(13-24(38)53)47-31(59)26(48-35(41)42)16-11-22(51)17(15-50)23(52)12-16)32(60)44-18(7-4-5-9-37)28(56)46-21(14-25(54)55)29(57)45-19(33(61)62)8-6-10-43-34(39)40/h11-12,18-21,26-27,50-52H,4-10,13-15,37H2,1-3H3,(H2,38,53)(H,44,60)(H,45,57)(H,46,56)(H,47,59)(H,49,58)(H,54,55)(H,61,62)(H4,39,40,43)(H4,41,42,48)/t18-,19-,20-,21-,26-,27+/m0/s1 |
InChI Key |
VHDCHQAJYCLACL-CXKYVJKLSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C1=CC(=C(C(=C1)O)CO)O)N=C(N)N |
Canonical SMILES |
CC(C)(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C1=CC(=C(C(=C1)O)CO)O)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















